2-Chloro-1-methylpyridin-1-ium bromide

Description

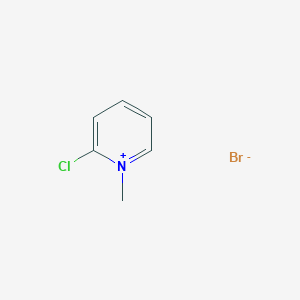

2-Chloro-1-methylpyridin-1-ium bromide is a quaternary ammonium salt featuring a pyridinium ring substituted with a chlorine atom at the 2-position and a methyl group at the 1-position, paired with a bromide counterion. This compound belongs to the class of N-methylpyridinium derivatives, which are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science.

Propriétés

IUPAC Name |

2-chloro-1-methylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN.BrH/c1-8-5-3-2-4-6(8)7;/h2-5H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRQBLJKQKDPLG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1Cl.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510129 | |

| Record name | 2-Chloro-1-methylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153403-89-5 | |

| Record name | 2-Chloro-1-methylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Solvent Selection

Polar aprotic solvents are preferred due to their ability to stabilize ionic intermediates without participating in side reactions. Acetone and acetonitrile are commonly used, with acetone offering better solubility for methyl bromide. Ethanol has also been reported in analogous syntheses but may lead to esterification byproducts if residual hydroxyl groups are present.

Temperature and Time

Stoichiometry and Reactant Ratios

A molar excess of methyl bromide (1.5–2.0 equivalents) ensures complete quaternization of 2-chloropyridine. Substoichiometric amounts result in unreacted starting material, complicating purification.

Stepwise Synthesis Protocol

Alkylation of 2-Chloropyridine

-

Setup: Combine 2-chloropyridine (1.0 equiv) and methyl bromide (1.5 equiv) in anhydrous acetone.

-

Reaction: Reflux at 65°C for 18 hours under nitrogen.

-

Monitoring: Track progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization.

-

Workup: Cool the mixture to room temperature, filter precipitated product, and wash with cold diethyl ether.

Purification Techniques

-

Recrystallization: Dissolve the crude product in hot ethanol, then cool to −20°C to precipitate pure this compound.

-

Alternative Method: Column chromatography using silica gel and a dichloromethane/methanol (9:1) eluent system.

Alternative Synthetic Routes

Chlorination of 1-Methylpyridin-1-ium Bromide

A less common approach involves introducing the chloro group post-alkylation:

-

Methylation: React pyridine with methyl bromide to form 1-methylpyridin-1-ium bromide.

-

Chlorination: Treat with phosphorus oxychloride (POCl₃) at 100°C for 6 hours.

Challenge: Regioselectivity issues may arise, yielding mixtures of 2-, 3-, and 4-chloro derivatives.

One-Pot Alkylation-Chlorination

A patent-derived method combines alkylation and chlorination in a single step using methyl bromide and chlorine gas:

Advantage: Higher atom economy; Disadvantage: Requires stringent control of chlorine gas flow.

Critical Parameters Affecting Yield and Purity

| Parameter | Optimal Range | Impact on Synthesis |

|---|---|---|

| Solvent | Anhydrous acetone | Maximizes solubility and reactivity |

| Temperature | 65–70°C | Balances reaction rate and decomposition |

| Methyl bromide ratio | 1.5–2.0 equivalents | Ensures complete quaternization |

| Reaction time | 16–20 hours | Avoids side product formation |

Industrial-Scale Production Considerations

Scalability Challenges

-

Gas Handling: Methyl bromide’s volatility necessitates closed-loop systems to prevent losses.

-

Waste Management: Bromide byproducts require neutralization before disposal.

Cost-Effective Modifications

-

Solvent Recycling: Distill and reuse acetone to reduce material costs.

-

Catalytic Additives: Tributylamine (1 mol%) accelerates reaction kinetics, cutting processing time by 30%.

Analytical Characterization

Spectroscopic Data

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-1-methylpyridin-1-ium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Condensation Reactions: It is used as a condensing agent to form esters, amides, and lactones from carboxylic acids.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

Condensation Agents: It acts as a condensing agent in the presence of bases like triethylamine or pyridine.

Major Products

Esters: Formed from the reaction with alcohols.

Amides: Formed from the reaction with amines.

Lactones: Formed from the reaction with hydroxy acids.

Applications De Recherche Scientifique

Organic Synthesis

2-Chloro-1-methylpyridin-1-ium bromide is primarily recognized for its role as a dehydrative coupling agent in various organic reactions:

- Formation of Esters and Amides : It activates hydroxyl groups in carboxylic acids and alcohols, facilitating the formation of esters and amides through condensation reactions. This is particularly useful in synthesizing carboxylate esters from acids and alcohols, and carboxamides from acids and amines .

- Synthesis of Lactones : The reagent is employed to synthesize lactones from hydroxy acids, enhancing the efficiency of organic transformations .

- Kinetic Resolution : It aids in the kinetic resolution of racemic mixtures of carboxylic acids and alcohols, allowing for the selective formation of one enantiomer over another .

Peptide Synthesis

In peptide synthesis, this compound serves as an effective coupling reagent. Its low toxicity and ability to activate hydroxyl groups make it suitable for forming amide bonds with minimal racemization. This property is particularly beneficial for synthesizing peptides with protected amino acids, thereby improving the yield and purity of the final product .

Biomedical Applications

Recent studies have highlighted the compound's potential in biomedical applications:

- Antiproliferative Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The compound has demonstrated IC₅₀ values ranging from 23 nM to 33 nM, comparable to established chemotherapeutic agents .

- Mechanism of Action : The antiproliferative effects are attributed to its ability to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division. Flow cytometry analyses have shown that treatment with this compound leads to G₂/M phase arrest and subsequent apoptosis in cancer cells .

Case Study 1: Synthesis of Indolizines

A study demonstrated the utility of this compound in synthesizing indolizines through a cycloaddition reaction with pyridinium ylides. The resulting compounds exhibited potent antiproliferative activity against neuroblastoma cell lines, showcasing the compound's potential as a building block for developing novel anticancer agents .

Case Study 2: Peptide Synthesis Efficiency

In a comparative study on peptide synthesis methodologies, the use of this compound significantly improved yields and reduced reaction times compared to traditional coupling methods. The study highlighted its effectiveness in forming amide bonds while minimizing side reactions, thus demonstrating its practical application in pharmaceutical development .

Mécanisme D'action

The mechanism of action of 2-Chloro-1-methylpyridin-1-ium bromide involves the activation of hydroxy groups in alcohols and carboxylic acids. The compound forms a reactive intermediate that facilitates the formation of esters, amides, and lactones. The molecular targets include the hydroxy groups of the reactants, and the pathways involved are primarily condensation and substitution reactions .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The substituents on the pyridinium ring significantly influence physicochemical properties and reactivity. Key comparisons include:

Key Observations :

- Chlorine Substitution: The 2-chloro group in this compound may enhance electrophilicity at the adjacent carbon, facilitating nucleophilic substitution reactions, similar to chlorinated pyrimidinones .

- Methyl vs. Allyl/Amino Groups: The 1-methyl group provides steric bulk without hydrogen-bonding capability, contrasting with 1-allyl or 2-amino substituents, which enable π-π interactions or hydrogen bonding in crystal lattices .

Crystallographic and Solid-State Properties

- Hydrogen Bonding: Compounds like 6-amino-2-carboxypyridin-1-ium bromide form extensive hydrogen-bonded networks via -NH₂ and -COOH groups, critical for stabilizing crystal structures . In contrast, this compound lacks hydrogen-bond donors, likely resulting in weaker intermolecular forces and altered packing motifs.

- Software for Structure Determination : The SHELX program suite (e.g., SHELXT, SHELXL) is widely used for resolving crystal structures of pyridinium salts, as seen in analogous compounds .

Pharmacological and Industrial Relevance

Activité Biologique

2-Chloro-1-methylpyridin-1-ium bromide is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C6H6BrClN

- Molecular Weight : 208.48 g/mol

- Solubility : Soluble in water and organic solvents, which enhances its applicability in various biological assays.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound acts by disrupting the bacterial cell membrane integrity, leading to cell lysis.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antifungal Activity

The compound has also demonstrated antifungal activity against several fungal pathogens. Its efficacy is attributed to the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

Antiviral Activity

Recent studies indicate that this compound may possess antiviral properties. It has been shown to inhibit viral replication in vitro, particularly against herpes simplex virus (HSV) and influenza virus. The mechanism involves interference with viral entry into host cells.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins:

- Membrane Disruption : The cationic nature of the compound allows it to insert into lipid bilayers, causing destabilization and leakage of cellular contents.

- Protein Binding : It binds to specific proteins involved in cellular signaling pathways, potentially modulating their activity and leading to altered cellular responses.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against multidrug-resistant bacteria found that the compound significantly reduced bacterial load in infected animal models. The results suggested a potential role for this compound in treating infections caused by resistant strains.

Case Study 2: Antiviral Properties

In vitro assays demonstrated that treatment with this compound significantly decreased HSV replication rates. The study highlighted its potential as a therapeutic agent for viral infections, particularly in immunocompromised patients.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Chloro-1-methylpyridin-1-ium bromide, and how can reaction parameters be optimized?

Answer:

The synthesis of pyridinium salts like this compound typically involves quaternization of pyridine derivatives with alkyl halides. Ultrasound-assisted synthesis (e.g., as used for analogous ionic compounds in plant growth studies) can enhance reaction efficiency by improving mass transfer and reducing reaction time . Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) favor nucleophilic substitution.

- Temperature control : Moderate heating (40–60°C) balances reactivity and side-product formation.

- Stoichiometry : Excess methylating agent ensures complete quaternization.

Purification via recrystallization or column chromatography is critical to remove unreacted precursors, as emphasized in experimental design guidelines .

Basic: Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the pyridinium ring substitution pattern and methyl group integration .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M-Br]) and isotopic patterns.

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, with SHELXL refinement ensuring accuracy .

- Ion Chromatography/Capillary Electrophoresis (CE) : CE with UV detection separates bromide from chloride, critical for quantifying counterion purity .

Advanced: How can crystallographic data contradictions (e.g., space group assignments) be resolved during structural analysis?

Answer:

Discrepancies in space group determination (e.g., monoclinic vs. orthorhombic) require:

- Redundant data collection : Multiple datasets reduce systematic errors.

- Twinned crystal analysis : SHELXD/SHELXE algorithms handle twinning, common in ionic compounds .

- Validation tools : PLATON’s ADDSYM checks for missed symmetry, while R-factor convergence in SHELXL ensures refinement robustness .

Advanced: What strategies mitigate chloride interference during bromide quantification in capillary electrophoresis?

Answer:

- Buffer optimization : Use co-ions (e.g., nitrate) with higher mobility than chloride to prevent peak overlap .

- Sample stacking : Adjust buffer pH to exploit electrophoretic mobility differences; self-stacking enhances bromide signal in high-chloride matrices .

- Method validation : Compare results with ion chromatography or ICP-MS to resolve detection limit discrepancies .

Basic: What storage conditions prevent degradation of this compound?

Answer:

- Desiccation : Store in a vacuum-sealed container with desiccants (e.g., silica gel) to avoid hygroscopic degradation.

- Temperature : Keep at –20°C for long-term stability; avoid repeated freeze-thaw cycles.

- Light protection : Amber glassware prevents photolytic decomposition, especially for halogenated compounds .

Advanced: How does the ionic nature of this compound influence its role in catalytic or materials science applications?

Answer:

- Charge-transfer interactions : The cation’s electron-deficient pyridinium core can stabilize anions in perovskite precursors, analogous to formamidinium bromide in solar cells .

- Solvent effects : Polar solvents enhance ion dissociation, critical for studying reactivity in SN2 mechanisms or ionic liquid applications .

- Surface modification : Cation adsorption on nanoparticles (e.g., Au or Ag) can be probed via ζ-potential measurements .

Basic: What protocols validate elemental composition and purity in novel batches?

Answer:

- Combustion analysis : CHNS/O analyzers quantify carbon, hydrogen, and nitrogen, with theoretical vs. experimental <1% deviation.

- Halogen quantification : Schöninger combustion followed by ion-selective electrode detection confirms bromide content .

- Purity thresholds : HPLC with UV/RI detectors should show ≥95% purity, as per IUPAC guidelines for novel compounds .

Advanced: How can researchers distinguish bromide ion release from intact compound effects in biological assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.